molecular formula C19H15Cl2NO2 B1420650 6-Chloro-2-(2-isopropoxyphenyl)quinoline-4-carbonyl chloride CAS No. 1160263-49-9

6-Chloro-2-(2-isopropoxyphenyl)quinoline-4-carbonyl chloride

Cat. No. B1420650
CAS RN: 1160263-49-9
M. Wt: 360.2 g/mol
InChI Key: YVEHLCLYTGOLSL-UHFFFAOYSA-N
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Description

6-Chloro-2-(2-isopropoxyphenyl)quinoline-4-carbonyl chloride, also known as ciprofloxacin hydrochloride, is a fluoroquinolone antibiotic used to treat bacterial infections. It is a synthetic compound that belongs to the fluoroquinolone family of antibiotics, which are used to treat a wide variety of bacterial infections. Ciprofloxacin hydrochloride is the hydrochloride salt form of ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic with antibacterial activity. It inhibits bacterial topoisomerase IV and DNA gyrase (both of which are type II topoisomerases), two enzymes required for DNA replication, transcription, repair, and recombination.

Scientific Research Applications

Comprehensive Analysis of 6-Chloro-2-(2-isopropoxyphenyl)quinoline-4-carbonyl Chloride Applications

Proteomics Research

6-Chloro-2-(2-isopropoxyphenyl)quinoline-4-carbonyl chloride: is utilized in proteomics research, where it serves as a reagent for the study of protein structures and functions . Its role in proteomics can be pivotal for understanding protein interactions and identifying potential drug targets.

Drug Discovery

This compound acts as a vital scaffold in drug discovery due to its quinoline core structure . It is instrumental in synthesizing biologically active molecules that can lead to the development of new pharmaceuticals.

Medicinal Chemistry

In medicinal chemistry, the compound’s derivatives are explored for their therapeutic potential. The quinoline moiety is a common feature in compounds with antimalarial, antibacterial, and antiviral properties .

Synthetic Organic Chemistry

The versatility of 6-Chloro-2-(2-isopropoxyphenyl)quinoline-4-carbonyl chloride extends to synthetic organic chemistry, where it is used to construct complex molecular architectures. This includes the synthesis of various heterocyclic compounds that are prevalent in many organic molecules .

Green Chemistry

Researchers employ this compound in green chemistry protocols to minimize the environmental impact of chemical synthesis. It is involved in reactions that aim to reduce waste and avoid the use of hazardous substances .

Microwave-Assisted Synthesis

The compound is used in microwave-assisted synthesis, a modern technique that accelerates chemical reactions, thereby reducing reaction times and improving yields. This method is particularly useful for constructing quinoline scaffolds .

Biological Activity Studies

Its role in studying biological activity is significant, as it helps in the functionalization of quinoline scaffolds to create compounds with potential biological and pharmaceutical activities .

Industrial Applications

Finally, the compound finds applications in industrial chemistry, where it is part of the synthesis of materials and chemicals that require the quinoline structure for their desired properties .

properties

IUPAC Name

6-chloro-2-(2-propan-2-yloxyphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2NO2/c1-11(2)24-18-6-4-3-5-13(18)17-10-15(19(21)23)14-9-12(20)7-8-16(14)22-17/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVEHLCLYTGOLSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-(2-isopropoxyphenyl)quinoline-4-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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